molecular formula C12H18BNO3 B14067442 (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid

(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid

Cat. No.: B14067442
M. Wt: 235.09 g/mol
InChI Key: WXOXQHYBTTUMBF-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a piperidine moiety makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(piperidin-3-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Protodeboronation: Acids (e.g., HCl) and solvents (e.g., methanol).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: The corresponding aryl compound without the boronic acid group.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the combination of its methoxy group, piperidine moiety, and boronic acid functionality. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

(2-methoxy-5-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C12H18BNO3/c1-17-12-5-4-9(7-11(12)13(15)16)10-3-2-6-14-8-10/h4-5,7,10,14-16H,2-3,6,8H2,1H3

InChI Key

WXOXQHYBTTUMBF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCCNC2)OC)(O)O

Origin of Product

United States

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